2-(5-Bromo-1H-indol-2-YL)acetic acid
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Overview
Description
2-(5-Bromo-1H-indol-2-YL)acetic acid is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and an acetic acid moiety at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . The bromination is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position . Finally, the acetic acid group is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of 2-(5-Bromo-1H-indol-2-YL)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1H-indol-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(5-Bromo-1H-indol-2-YL)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1H-indol-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in targeted cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.
5-Bromoindole:
Uniqueness
2-(5-Bromo-1H-indol-2-YL)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C10H8BrNO2 |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-(5-bromo-1H-indol-2-yl)acetic acid |
InChI |
InChI=1S/C10H8BrNO2/c11-7-1-2-9-6(3-7)4-8(12-9)5-10(13)14/h1-4,12H,5H2,(H,13,14) |
InChI Key |
MNHHMYSOBVMIQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)CC(=O)O |
Origin of Product |
United States |
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